molecular formula C21H41ClO4 B2541765 PROTAC Linker 2 CAS No. 1835705-52-6

PROTAC Linker 2

Cat. No.: B2541765
CAS No.: 1835705-52-6
M. Wt: 393.01
InChI Key: BCFCLXINSZPNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC Linker 2 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate distance and orientation between the two ligands to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Mechanism of Action

Target of Action

Boc-C5-O-C5-O-C6-Cl, also known as PROTAC Linker 2, is a heterobifunctional molecule that is part of the Proteolysis Targeting Chimeras (PROTACs) technology . The primary targets of Boc-C5-O-C5-O-C6-Cl are proteins of interest (POIs) and E3 ubiquitin ligases . The compound connects a specific tyrosine kinase inhibitor (TKI), which binds to the POI, to the E3 ubiquitin ligase .

Mode of Action

Boc-C5-O-C5-O-C6-Cl operates by forming a ternary complex with the POI and the E3 ubiquitin ligase . This is achieved by the compound binding to both the E3 ligase and the target protein . The formation of this ternary complex leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome .

Biochemical Pathways

The action of Boc-C5-O-C5-O-C6-Cl affects the ubiquitin-proteasome system (UPS), a crucial pathway in cellular protein degradation . By forming a ternary complex with the POI and the E3 ubiquitin ligase, Boc-C5-O-C5-O-C6-Cl induces the ubiquitination of the POI . This polyubiquitinated target protein is then recognized by the 26S proteasome, leading to its degradation .

Pharmacokinetics

The pharmacokinetic properties of Boc-C5-O-C5-O-C6-Cl, like other PROTACs, are complex and can be influenced by several factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can impact its bioavailability . .

Result of Action

The primary result of Boc-C5-O-C5-O-C6-Cl’s action is the degradation of the target protein . By inducing the ubiquitination and subsequent proteasomal degradation of the POI, Boc-C5-O-C5-O-C6-Cl effectively reduces the levels of the target protein in the cell . This can have various molecular and cellular effects, depending on the specific function of the degraded protein.

Biochemical Analysis

Biochemical Properties

The role of PROTAC Linker 2 in biochemical reactions is to connect the two ligands and facilitate the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . The type, length, and linkage site of the linker can affect the structural rigidity, hydrophobicity, and solubility of the PROTAC, thereby influencing the formation of the ternary complex and the eventual degradation activity .

Cellular Effects

This compound, as part of a PROTAC molecule, can have profound effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves facilitating the formation of a ternary complex between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability, degradation, and long-term effects on cellular function of PROTACs can be influenced by the properties of the linker .

Dosage Effects in Animal Models

The effects of PROTACs containing this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound, as part of a PROTAC, is involved in the ubiquitin-proteasome system, a metabolic pathway that controls protein degradation . It interacts with enzymes such as E1, E2, and E3 ubiquitin ligases .

Transport and Distribution

This compound influences how the PROTAC is transported and distributed within cells and tissues. The formation of the ternary complex can affect the localization or accumulation of the PROTAC.

Subcellular Localization

The subcellular localization of a PROTAC containing this compound can influence its activity or function . The formation of the ternary complex can direct the PROTAC to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Linker 2 involves several steps, including the preparation of the individual ligands and their subsequent conjugation via the linker. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening to optimize reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCLXINSZPNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.